2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one
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Overview
Description
The compound with the molecular formula C14H20O Lilial . It is also referred to as 3-(4-tert-butylphenyl)-2-methylpropanal . Lilial is a synthetic fragrance compound widely used in the cosmetic and personal care industry due to its pleasant floral scent, reminiscent of lilies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lilial can be synthesized through several methods. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form tert-butylbenzene . This is followed by a Friedel-Crafts acylation reaction with propionaldehyde to yield Lilial .
Industrial Production Methods
In industrial settings, the production of Lilial often involves the oxidation of alkenes to form the aldehyde group. This can be achieved through the ozonization of alkenes or the hydration of alkynes . The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lilial undergoes various chemical reactions, including:
Oxidation: Lilial can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aromatic ring in Lilial can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted aromatic compounds depending on the reagent used
Scientific Research Applications
Lilial has several applications in scientific research:
Chemistry: Used as a model compound in studies of aldehyde reactions and fragrance chemistry.
Biology: Investigated for its effects on olfactory receptors and potential biological activity.
Medicine: Explored for its potential therapeutic effects and as a fragrance in medicinal products.
Industry: Widely used in the formulation of perfumes, deodorants, and other personal care products
Mechanism of Action
Lilial exerts its effects primarily through its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Benzyl Acetate: Another fragrance compound with a floral scent, but with a different molecular structure.
Cinnamaldehyde: Shares the aldehyde functional group but has a distinct cinnamon scent.
Citral: A lemon-scented aldehyde used in fragrances and flavorings
Uniqueness of Lilial
Lilial is unique due to its tert-butyl group attached to the aromatic ring, which imparts a distinct floral scent that is highly valued in the fragrance industry. Its stability and pleasant odor make it a preferred choice for many cosmetic and personal care products .
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O/c1-9-7-10(2)12(11(3)8-9)13(15)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
WIJOXYWRGOPMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
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